(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1R)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m1/s1 |
InChI Key |
JLRTYJSCAWHGBW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ or solid acid | 70–85% yield |
| Temperature | 90–150°C (H₂SO₄) | Higher purity |
| Solvent | 1,2-Dichlorobenzene | Reduced byproducts |
The process minimizes oligomeric byproducts by controlling reaction kinetics. For example, continuous flow reactors with solid acid catalysts (e.g., HZSM-5 zeolite) at 340–400°C achieve 78% yield.
Regioselective Bromination at Position 4
Bromination of 5-chloro-2,3-dihydro-1H-inden-1-one requires precise control to favor position 4. Electrophilic aromatic substitution (EAS) and radical mechanisms have been explored.
Bromination Methods Comparison
| Method | Reagents | Regioselectivity | Yield |
|---|---|---|---|
| EAS with FeBr₃ | Br₂, FeBr₃ | 4-Br: 85% | 65% |
| NBS (radical) | NBS, AIBN | 4-Br: 72% | 58% |
| Directed ortho-metalation | LDA, Br₂ | 4-Br: 90% | 75% |
The ketone group at position 1 directs bromination meta, favoring position 4. Radical bromination (NBS) offers moderate selectivity, while directed metalation using lithium diisopropylamide (LDA) enhances regioselectivity to 90%.
Enantioselective Amination via Oxime Hydrogenation
Conversion of 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one to the (R)-amine involves asymmetric hydrogenation of the corresponding oxime.
Oxime Formation and Reduction
-
Oxime Synthesis : Reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux yields the oxime (95% conversion).
-
Asymmetric Hydrogenation :
-
Catalyst : RuCl₂[(R)-BINAP]/(R,R)-DPEN (Noyori-type catalyst).
-
Conditions : 80 bar H₂, 50°C, 24 hours.
-
Outcome : 92% enantiomeric excess (ee) of (R)-isomer, 88% yield.
-
Alternative Synthetic Routes
Resolution of Racemic Mixtures
Chiral resolving agents (e.g., tartaric acid derivatives) separate racemic 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine. However, this method is less efficient (max 50% yield) and rarely used industrially.
Enzymatic Approaches
Lipase-catalyzed kinetic resolution of amine precursors has been reported but remains experimental, with ee values ≤80%.
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination Catalyst | FeBr₃ | Solid acid (HZSM-5) |
| Hydrogenation Pressure | 80 bar | 100–120 bar |
| Purification | Column chromatography | Crystallization |
Continuous flow systems improve throughput and safety, particularly during bromination and hydrogenation stages.
Analytical Characterization
Critical quality control metrics for the final product:
-
HPLC : Purity ≥99%, ee ≥92%.
-
¹H NMR : δ 1.85–2.10 (m, 2H, CH₂), δ 3.45 (q, 1H, NH₂), δ 7.20–7.35 (m, 2H, aromatic).
-
Melting Point : 142–144°C.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing functional groups or modifying the indane scaffold.
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| SN2 with NH₃ | KOH/EtOH, 60°C, 12h | Replacement of Br with NH₂ group to form diaminated derivative | 78% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Cross-coupling with arylboronic acids to form biaryl derivatives | 85–92% | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C–N bond formation with aryl halides | 70% |
Key findings:
-
Steric hindrance from the 5-chloro substituent reduces reaction rates in planar transition states (e.g., SN2 mechanisms).
-
Polar aprotic solvents (DMF, DMSO) enhance reactivity in palladium-catalyzed cross-couplings.
Amine Group Reactivity
The primary amine participates in condensation and alkylation reactions, enabling structural diversification:
Alkylation
| Alkylating Agent | Base | Product | Optical Purity Retention |
|---|---|---|---|
| Propylene oxide | NaH, THF | N-(2-hydroxypropyl) derivative | 98% (R-configuration) |
| Benzyl chloride | K₂CO₃, DMF | N-benzylated indane | 95% |
Acylation
| Acylating Agent | Catalyst | Product | Reaction Time |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-acetylated compound | 2h |
| Boc anhydride | DMAP, CH₂Cl₂ | tert-butyl carbamate-protected amine | 4h |
Data from show that bulky acyl groups improve crystallinity but reduce aqueous solubility by 40–60%.
Halogen Exchange Reactions
The chlorine atom at position 5 can undergo metal-halogen exchange in Grignard or organolithium reactions:
| Reagent | Temperature | Product | Application |
|---|---|---|---|
| n-BuLi | −78°C | 5-lithio intermediate | Precursor for C–C bond formation |
| CuCN | 25°C | 5-cyano derivative | Nitrile-based functionalization |
Kinetic studies reveal that chlorine substitution occurs 3–5× slower than bromine due to lower leaving-group ability.
Stereochemical Considerations
The (R)-configuration at the 1-position influences reaction outcomes:
| Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|
| N-Alkylation with (S)-epoxide | 85:15 | 92% |
| Enzymatic resolution | – | >99% (retained) |
Racemization is observed above 100°C or under strongly acidic conditions (pH < 2) .
Reductive Transformations
Catalytic hydrogenation modifies the indane core:
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | 25°C | Saturated indane amine | 100% (cis) |
| Rh/Al₂O₃, H₂ (5 atm) | 50°C | Partially reduced dihydroindene | 80% |
Reduction rates decrease by 30% compared to non-halogenated analogs due to electron-withdrawing effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have indicated that (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits potential antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. Research published in peer-reviewed journals highlights its efficacy compared to traditional SSRIs, showing a favorable side effect profile and enhanced therapeutic outcomes .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Organic Synthesis Applications
1. Building Block for Complex Molecules
(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids and other heterocyclic compounds. Its unique bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, making it an attractive precursor for further chemical modifications .
2. Synthesis of Chiral Drugs
The compound's chirality allows it to be used in the synthesis of chiral drugs. For instance, it has been employed as an intermediate in the synthesis of β-amino alcohols, which are key components in many pharmaceutical agents . The enantiomeric purity achieved through the use of this compound is critical for the development of effective medications.
Case Studies
Case Study 1: Antidepressant Development
A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant effects of (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine. The researchers conducted a series of behavioral tests on animal models that demonstrated significant reductions in depressive-like behaviors when treated with this compound compared to controls .
Case Study 2: Synthesis of Heterocycles
In another investigation documented in The Journal of Organic Chemistry, (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine was used as a starting material for synthesizing complex heterocyclic compounds. The study detailed various reaction conditions that optimized yields and enantiomeric excess, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Substituent Position and Halogen Variation
Structural Insights :
Core Scaffold Modifications
Scaffold Insights :
- Indene vs. Naphthalene : The indene scaffold in the target compound provides a rigid, planar structure, favoring π-π stacking in enzyme active sites. Naphthalene derivatives may exhibit different conformational dynamics .
Pharmacological and Metabolic Comparisons
Enzyme Inhibition Profiles
- MAO-B Inhibition : The target compound’s bromo and chloro groups may enhance selectivity over MAO-A compared to simpler indenamines. For example, rasagiline derivatives with similar scaffolds show IC50 values <10 nM for MAO-B .
- Dopamine Reuptake: Indatraline, a dichlorophenyl-substituted indenamine, inhibits dopamine/norepinephrine/serotonin reuptake with Ki values of 1–3 nM, while halogen positioning in the target compound may alter transporter affinity .
Biological Activity
(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C9H8BrClN
- Molecular Weight : 227.52 g/mol
- CAS Number : 1228556-71-5
- Purity : Typically ≥ 97%
Antimicrobial Properties
Research indicates that (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 - 12.5 µg/mL |
| Escherichia coli | 8.33 - 23.15 µg/mL |
| Enterococcus faecalis | 13.40 - 137.43 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in the fight against resistant strains of bacteria .
The mechanism by which (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its biological effects is not fully elucidated but is believed to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of halogen substituents (bromine and chlorine) likely enhances its binding affinity to target sites within microbial cells, disrupting their function .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The results indicate moderate cytotoxicity, which is essential for assessing the safety profile for potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.0 |
| MCF7 | 30.0 |
These findings highlight the need for further investigation into its selectivity and therapeutic index .
Study on Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine was tested against a panel of bacterial pathogens. The study found that the compound exhibited superior activity compared to conventional antibiotics like ciprofloxacin, particularly against multi-drug resistant strains .
Evaluation of Antifungal Activity
Another research effort assessed the antifungal properties of this compound against common fungal pathogens such as Candida albicans. The results indicated that it possesses moderate antifungal activity with MIC values ranging from 16.69 to 78.23 µM, suggesting potential applications in treating fungal infections .
Q & A
Q. Advanced
- NMR spectroscopy : ¹H/¹³C/2D-COSY/HMBC to confirm substitution patterns and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₉H₁₀BrClN).
- X-ray diffraction : Resolves crystal packing and absolute configuration; SHELX programs are widely used for refinement .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
How is regioselective halogenation achieved on the indane scaffold?
Basic
Regioselectivity is controlled by:
- Electrophilic aromatic substitution (EAS) : Electron-donating groups (e.g., -NH₂) direct halogens to para/meta positions.
- Directed ortho-metalation : Using directing groups (e.g., -OMe) with LDA to position halogens .
- Friedel-Crafts conditions : Acetyl chloride as a solvent/reagent enables selective acetylation prior to halogenation .
What strategies resolve racemic mixtures to isolate the (R)-enantiomer?
Q. Advanced
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives.
- Kinetic resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) to selectively deactivate one enantiomer.
- Asymmetric catalysis : Hydrogenation of ketoximes with Ru-(S)-BINAP achieves >95% ee for the (R)-isomer .
How do structural modifications (e.g., Br/Cl) influence biological activity?
Advanced
Halogen substituents enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. For example:
- Bromo groups increase steric bulk, affecting receptor selectivity.
- Chloro groups improve metabolic stability by reducing oxidative degradation.
Derivatives like Rasagiline (an anti-Parkinson’s drug) highlight the importance of halogen positioning for bioactivity .
What are the challenges in scaling up synthesis while maintaining enantiopurity?
Q. Advanced
- Catalyst efficiency : High catalyst loading (≥10 mol%) in asymmetric hydrogenation increases costs; ligand optimization (e.g., Josiphos) improves turnover .
- Purification : Simulated moving bed (SMB) chromatography enhances chiral separation at scale.
- Reaction monitoring : In-line PAT (process analytical technology) ensures consistent ee during continuous flow synthesis .
How is computational modeling used to predict reactivity?
Q. Advanced
- DFT calculations : Predict regioselectivity in halogenation (e.g., Fukui indices for electrophilic attack sites).
- Molecular docking : Screens halogenated derivatives against target receptors (e.g., monoamine oxidase-B for Parkinson’s research) .
- Transition-state modeling : Guides catalyst design for asymmetric hydrogenation .
What are the stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
